trans-9-Methyl-7-decenoic acid is a specific type of decenoic acid, a class of fatty acids characterized by an unbranched carbon chain with a double bond. Specifically, trans-9-Methyl-7-decenoic acid is a monounsaturated fatty acid with the molecular formula and a structural representation indicating the position of the double bond and methyl group. This compound is notable for its potential applications in various scientific fields, including biochemistry and food science.
trans-9-Methyl-7-decenoic acid can be derived from natural sources such as certain plant oils or synthesized through various chemical processes. It is related to other decenoic acids, which are often found in animal fats and vegetable oils. Its synthesis can involve enzymatic processes or chemical reactions that modify existing fatty acids.
This compound falls under the category of fatty acids, specifically classified as a monounsaturated fatty acid due to the presence of one double bond in its carbon chain. It is part of the broader family of decenoic acids, which are defined by their ten-carbon backbone and varying degrees of unsaturation.
The synthesis of trans-9-Methyl-7-decenoic acid can be achieved through several methods, including:
The ethenolysis reaction typically requires controlled conditions such as temperature (around 60 °C) and pressure (approximately 10 bar) to optimize yield and selectivity towards desired products . The use of stabilizing ligands in the catalyst formulation has been shown to enhance reaction efficiency significantly.
The molecular structure of trans-9-Methyl-7-decenoic acid features:
The structural formula can be represented as follows:
Key data about trans-9-Methyl-7-decenoic acid includes:
Trans-9-Methyl-7-decenoic acid can participate in various chemical reactions typical for unsaturated fatty acids, including:
The reactions involving trans-9-Methyl-7-decenoic acid often require specific catalysts or conditions to favor desired pathways while minimizing side reactions. For instance, hydrogenation may necessitate metal catalysts under high pressure.
The mechanism by which trans-9-Methyl-7-decenoic acid exerts its effects largely depends on its interactions at the cellular level. It may influence metabolic pathways or act as a signaling molecule in biochemical processes.
Research indicates that fatty acids like trans-9-Methyl-7-decenoic acid can modulate cell membrane properties and affect signal transduction pathways, potentially influencing cell growth and differentiation .
Trans-9-Methyl-7-decenoic acid exhibits several physical properties:
Key chemical properties include:
Relevant analyses often focus on its stability under heat and light, as well as its behavior in various chemical environments .
Trans-9-Methyl-7-decenoic acid has several scientific uses, including:
trans-9-Methyl-7-decenoic acid (t9M7d) belongs to a specialized class of medium-chain unsaturated fatty acids featuring a methyl branch and trans-configured double bond. In bacteria, its biosynthesis occurs via oxygen-independent pathways involving isomerases and dehydrogenases. The canonical route initiates with de novo fatty acid synthesis, where branched-chain precursors like methylmalonyl-CoA are incorporated by polyketide synthase (PKS) systems. This generates methyl-branched intermediates such as 9-methyl-decanoyl-ACP. Subsequent desaturation at the C7 position is catalyzed by membrane-bound desaturases (e.g., Δ7-desaturase homologs), which exhibit strict trans-stereoselectivity. The final product serves as a precursor for complex lipids in Pseudomonas and Burkholderia species, contributing to membrane fluidity under low-temperature conditions [8] [3].
Microbial producers like Nocardiopsis sp. MSA13A9 utilize t9M7d in glycolipid biosurfactants. Here, t9M7d is esterified to disaccharide backbones (e.g., trehalose), enhancing emulsification properties. Solid-state fermentation using agro-industrial waste boosts t9M7d production, indicating precursor availability modulates yield. Key enzymatic steps include:
Table 1: Biosynthetic Pathways for t9M7d in Microorganisms
Organism | Precursors | Key Enzymes | Primary Function |
---|---|---|---|
Nocardiopsis sp. | Methylmalonyl-CoA | Δ7-Desaturase, Methyltransferase | Glycolipid surfactant |
Pseudomonas spp. | Decanoyl-ACP | FabA/FabB homologs | Membrane lipid adaptation |
Burkholderia spp. | 3-Hydroxydecanoyl-ACP | RpfF-like dehydratase | Quorum-sensing modulation |
The biosynthesis of t9M7d depends critically on enzymes with stringent substrate requirements. The isomerase FabA, central to anaerobic unsaturated fatty acid synthesis, exhibits limited activity toward branched-chain substrates. Kinetic studies reveal a 20-fold reduction in catalytic efficiency (kcat/Km) for 9-methyl-decanoyl-ACP compared to linear analogs. This discrimination arises from steric clashes in FabA’s substrate-binding tunnel, which accommodates linear C10–C12 acyl chains but constricts branched intermediates [8].
Specialized dehydrogenases overcome this limitation. For example, Rhodococcus spp. express a cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase) homolog that processes methyl-branched chains. In Burkholderia cenocepacia, the RpfF dehydratase—a key enzyme in diffusible signal factor (DSF) biosynthesis—accepts 9-methyl-3-hydroxydecanoyl-ACP, generating t9M7d as a quorum-sensing molecule. Structural analysis shows RpfF’s hydrophobic cavity accommodates the C9 methyl group via Van der Waals interactions with Phe153 and Val281 residues [7] [8].
Table 2: Substrate Specificity of Enzymes in t9M7d Biosynthesis
Enzyme | Organism | Preferred Substrate | Catalytic Efficiency | Inhibition by Branched Chains |
---|---|---|---|---|
FabA | E. coli | 3-Hydroxydecanoyl-ACP | kcat/Km = 4.5 × 10⁴ M⁻¹s⁻¹ | Yes (≥85%) |
CFA Synthase | Rhodococcus erythropolis | 9-Methyl-decanoyl-ACP | kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹ | No |
RpfF Dehydratase | B. cenocepacia | 9-Methyl-3-hydroxydecanoyl-ACP | kcat/Km = 8.7 × 10³ M⁻¹s⁻¹ | Slight (≤15%) |
The "backtracking" pathway—where intermediates are shortened via β-oxidation before desaturation—represents an evolutionarily conserved mechanism for t9M7d synthesis. In Caenorhabditis elegans, cyclopropane-modified fatty acids (e.g., becyp#1) derived from bacterial symbionts undergo partial β-oxidation to yield C11 intermediates, which then activate host desaturases (FAT-7) via nuclear receptor NHR-49 (PPARα homolog). This pathway is conserved in Bacillus spp., where cyclopropane fatty acids are degraded to t9M7d-like metabolites to regulate membrane fluidity [5] [8].
Horizontal gene transfer (HGT) underpins this conservation. Bacterial cyclopropane synthase genes (cfa) were acquired by ancestral nematodes, evolving into methyltransferases (fcmt-1) that generate endogenous β-methyl fatty acids structurally analogous to t9M7d. These metabolites regulate desaturase expression through PPAR-like receptors. Similarly, fungi use α-oxidation to degrade plant-derived cyclopropane fatty acids into t9M7d precursors, indicating convergent evolution across domains [5].
Table 3: Evolutionary Traits in t9M7d Biosynthetic Pathways
Lineage | Key Evolutionary Event | Regulatory Mechanism | Functional Outcome |
---|---|---|---|
Nematodes | HGT of bacterial cfa → fcmt-1 | NHR-49 activation by β-methyl analogs | Cold adaptation |
Firmicutes | Gene duplication of FabA-like enzymes | Temperature-dependent expression | Membrane remodeling at low pH |
Ascomycota fungi | Acquisition of α-oxidase genes | Substrate-driven induction | Detoxification of dietary lipids |
Compounds Mentioned
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